GPR132 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H17NO5S |

|---|---|

Molecular Weight |

359.4 g/mol |

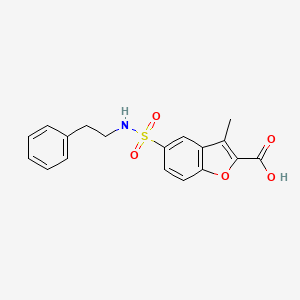

IUPAC Name |

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C18H17NO5S/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13/h2-8,11,19H,9-10H2,1H3,(H,20,21) |

InChI Key |

XFMCZHXUAWBOAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

GPR132 Antagonist 1 (NOX-6-18): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including immune response, inflammation, and metabolic diseases. This technical guide provides an in-depth overview of the mechanism of action of GPR132 antagonist 1, also identified as NOX-6-18, GPR132-B-160, and Compound 25. This antagonist has demonstrated significant potential in preclinical models, particularly in the context of type 2 diabetes, by modulating macrophage-driven inflammation. This document details its core mechanism, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound (NOX-6-18) is a potent and selective antagonist of the G protein-coupled receptor 132. Its primary mechanism of action is the inhibition of GPR132-mediated signaling through the Gαi subunit of the heterotrimeric G protein complex.[1] In pathological conditions such as type 2 diabetes, endogenous ligands like 9(S)-hydroxy-10,12-octadecadienoic acid (9(S)-HODE) activate GPR132 on islet-resident macrophages, triggering a Gαi-mediated signaling cascade.[2][3] This signaling promotes the reprogramming of macrophages to a pro-inflammatory phenotype, contributing to chronic inflammation and metabolic dysfunction.[1][2]

NOX-6-18 competitively binds to GPR132, preventing the coupling and activation of the Gαi subunit. This blockade inhibits the downstream signaling events, thereby preventing the pro-inflammatory reprogramming of macrophages.[1][2] By attenuating this inflammatory cascade within pancreatic islets, NOX-6-18 has been shown to improve glucose metabolism and reduce weight gain in preclinical models of diet-induced obesity.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (NOX-6-18) from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound (NOX-6-18)

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 15.17 nM | GPR132-Gαi Coupling Assay | --- | [1] |

| IC50 | 17 nM | GPR132 Antagonism | --- | [4][5] |

| EC50 | 0.075 µM | GPR132 Antagonism | --- | [6] |

| EC50 | 0.7 µM | Insulin Secretion | --- | [6] |

Signaling Pathways and Experimental Workflows

GPR132 Signaling Pathway and Antagonist Inhibition

The following diagram illustrates the GPR132 signaling pathway upon activation by an endogenous agonist and the point of inhibition by this compound (NOX-6-18).

Experimental Workflow for GPR132 Antagonist Characterization

This diagram outlines a typical experimental workflow for characterizing a GPR132 antagonist like NOX-6-18.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound (NOX-6-18).

GPR132-Gαi Coupling Assay

This assay is designed to measure the ability of an antagonist to inhibit the agonist-induced coupling of the Gαi subunit to the GPR132 receptor. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

-

Cell Line: HEK293T cells transiently co-transfected with plasmids encoding for GPR132, a Gαi subunit fused to Renilla luciferase (RLuc), and a Gγ subunit fused to a fluorescent acceptor like Venus.

-

Protocol:

-

Seed transfected HEK293T cells in a 96-well plate.

-

Incubate the cells with varying concentrations of this compound (NOX-6-18) for a pre-determined time.

-

Add a GPR132 agonist (e.g., 9(S)-HODE) at a concentration that elicits a submaximal response (EC80).

-

Add the RLuc substrate (e.g., coelenterazine h).

-

Measure the luminescence emission at the wavelengths corresponding to the donor (RLuc) and acceptor (Venus).

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the antagonist concentration to determine the IC50 value.

-

Cyclic AMP (cAMP) Functional Assay

This assay measures the downstream consequence of Gαi activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. An antagonist will reverse this effect.

-

Cell Line: CHO or HEK293 cells stably expressing GPR132.

-

Protocol:

-

Plate the cells in a 384-well plate and incubate overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of this compound (NOX-6-18) to the wells and incubate.

-

Stimulate the cells with a GPR132 agonist at its EC50-EC80 concentration in the presence of forskolin (to elevate basal cAMP levels).

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

-

The signal will be inversely proportional to the inhibition of adenylyl cyclase. Plot the signal against the antagonist concentration to calculate the IC50.[7]

-

Macrophage Reprogramming Assay

This assay evaluates the effect of the antagonist on the polarization state of macrophages.

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

-

Protocol:

-

Isolate and culture BMDMs.

-

Treat the macrophages with a polarizing stimulus (e.g., a GPR132 agonist or co-culture with cells from a disease model) in the presence or absence of this compound (NOX-6-18).

-

After an incubation period (e.g., 24-48 hours), assess macrophage polarization using the following methods:

-

Quantitative PCR (qPCR): Measure the mRNA expression of M1 markers (e.g., Tnf, Il1b, Nos2) and M2 markers (e.g., Arg1, Mrc1, Il10).

-

Flow Cytometry: Stain for cell surface markers, such as CD86 for M1 and CD206 for M2 macrophages.

-

ELISA: Measure the secretion of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant.

-

-

In Vivo Efficacy in a Diet-Induced Obesity Model

This protocol assesses the therapeutic potential of the antagonist in a relevant disease model.

-

Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for a specified duration to induce obesity and insulin resistance.

-

Protocol:

-

Once the disease phenotype is established, randomize the mice into vehicle and treatment groups.

-

Administer this compound (NOX-6-18) or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Monitor body weight and food intake regularly.

-

Perform metabolic assessments at specified time points, including:

-

Glucose Tolerance Test (GTT): Assess the ability to clear a glucose load.

-

Insulin Tolerance Test (ITT): Evaluate insulin sensitivity.

-

-

At the end of the study, collect blood to measure metabolic parameters (e.g., glucose, insulin, lipids) and tissues (e.g., pancreas, adipose tissue, liver) for histological and molecular analysis (e.g., macrophage infiltration and polarization markers).

-

Conclusion

This compound (NOX-6-18) is a selective inhibitor of the GPR132-Gαi signaling pathway. By blocking the pro-inflammatory reprogramming of macrophages, it presents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other GPR132 modulators. Further research will be crucial to fully elucidate its therapeutic potential and translate these preclinical findings to clinical applications.

References

- 1. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Jinpeng Sun-Department of Biophysics-Peking University School of Basic Medical Sciences [sbms.bjmu.edu.cn]

- 6. Frontiers | Progress in structure-based drug development targeting chemokine receptors [frontiersin.org]

- 7. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of GPR132 antagonist 1

An In-depth Technical Guide on the Discovery and Synthesis of GPR132 Antagonist 1

This guide provides a detailed overview of the discovery, synthesis, and characterization of this compound, a molecule of interest for researchers in drug development. The information is tailored for professionals in the fields of pharmacology, medicinal chemistry, and biomedical research.

Introduction to GPR132

G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing G protein-coupled receptor (GPCR) subfamily.[1] It is involved in a variety of physiological and pathological processes, including immune cell trafficking, inflammation, cancer metastasis, and metabolic diseases.[2][3][4][5][6][7] GPR132 is activated by various ligands, including lactate and lipid metabolites such as 9-hydroxyoctadecadienoic acid (9-HODE).[5][8][9] Upon activation, GPR132 can couple to different G protein signaling pathways, including G alpha(q) and Gi, leading to the modulation of downstream effectors like cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPKs).[2][3][8][10]

Discovery of this compound

This compound, also identified as GPR132-B-160 or Compound 25, was developed as a potent antagonist of the GPR132 receptor.[11] While the specific high-throughput screening cascade for its discovery is not publicly detailed, the general workflow for identifying such a compound typically involves screening a large chemical library for molecules that can modulate GPR132 activity.

A similar discovery process for another GPR132 antagonist, NOX-6-18, involved functional screening and rational drug design, which was guided by the cryo-electron microscopy structures of GPR132.[3][12] This highlights a common strategy in modern drug discovery for GPCRs.

General Experimental Workflow for Antagonist Discovery

The following diagram illustrates a typical workflow for the discovery and validation of a GPCR antagonist.

Caption: A generalized workflow for GPCR antagonist discovery.

Synthesis of this compound

The detailed synthesis protocol for this compound is described in the Chinese patent CN116903563A.[11] As the specifics of the synthesis are proprietary, researchers are directed to this patent for the complete methodology.

In Vitro and In Vivo Characterization

This compound has been characterized through various in vitro and in vivo assays to determine its potency and biological activity.

Quantitative Data

The following table summarizes the key quantitative data for this compound.[11]

| Parameter | Value | Assay Type |

| EC50 (GPR132) | 0.075 µM | GPR132 Activity Assay |

| EC50 (Insulin Secretion) | 0.7 µM | Insulin Secretion Assay |

Experimental Protocols

In Vivo Formulation Protocol [11]

For in vivo studies, this compound can be formulated as follows:

-

Protocol 1:

-

Prepare a stock solution of the compound in DMSO.

-

Add the solvents in the following order, ensuring complete mixing after each addition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

The final solution should be clear, with a solubility of ≥ 2.5 mg/mL (6.96 mM).

-

-

Protocol 2:

-

Prepare a stock solution of the compound in DMSO.

-

Add the solvents in the following order:

-

10% DMSO

-

90% Corn Oil

-

-

The final solution should be clear, with a solubility of ≥ 2.5 mg/mL (6.96 mM).

-

Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.

GPR132 Signaling Pathways

Understanding the signaling pathways of GPR132 is crucial for elucidating the mechanism of action of its antagonists.

Caption: GPR132 signaling pathways and the point of inhibition.

Therapeutic Rationale

The development of GPR132 antagonists is based on the role of this receptor in various diseases. By blocking GPR132 signaling, these antagonists have the potential to modulate disease-related processes.

Caption: Therapeutic rationale for GPR132 antagonism.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of GPR132. The data and protocols presented in this guide provide a foundation for further studies into the therapeutic potential of targeting this receptor. Future research should focus on detailed structure-activity relationship (SAR) studies and comprehensive in vivo efficacy and safety profiling.

References

- 1. GPR132 - Wikipedia [en.wikipedia.org]

- 2. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]

- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. pnas.org [pnas.org]

- 6. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]

- 7. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

GPR132 Antagonist 1 (NOX-6-18): A Technical Guide for Researchers

An In-depth Technical Guide on the GPR132 Antagonist with CAS Number 898211-21-7, also known as NOX-6-18 or GPR132-B-160.

This guide provides a comprehensive overview of the GPR132 antagonist 1, a potent and selective inhibitor of the G protein-coupled receptor 132 (GPR132). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR132 in various disease contexts, particularly metabolic disorders and inflammatory conditions.

Compound Identification and Properties

The this compound is a small molecule identified by the CAS number 898211-21-7. It is also referred to by its research codes NOX-6-18 and GPR132-B-160.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 898211-21-7 | [1][3] |

| Synonyms | NOX-6-18, GPR132-B-160 | [2][4] |

| Molecular Formula | C₁₈H₁₇NO₅S | [1][3] |

| Molecular Weight | 359.4 g/mol | [3] |

| IUPAC Name | 3-methyl-5-{[(2-phenylethyl)amino]sulfonyl}-1-benzofuran-2-carboxylic acid | [1] |

Biological Activity and Quantitative Data

NOX-6-18 is a highly potent and selective antagonist of GPR132.[4][5][6] It has been shown to modulate macrophage reprogramming, reduce weight gain, and improve glucose metabolism in preclinical models of diet-induced obesity.[5][6][7] The compound also exhibits insulinotropic activity.[8][9]

| Parameter | Value | Assay | Reference |

| IC₅₀ | 17 nM | GPR132-Gαi Dissociation Assay | [2][4][5][6] |

| EC₅₀ | 0.075 µM | GPR132 Antagonism | [8][9] |

| EC₅₀ | 0.7 µM | Insulin Secretion Activity | [8][9] |

Mechanism of Action and Signaling Pathways

GPR132, also known as G2A, is a receptor for endogenous lipids such as 9(S)-hydroxy-10,12-octadecadienoic acid (9(S)-HODE).[7] In the context of metabolic disease, the binding of such lipids to GPR132 on islet-resident macrophages activates a Gαi signaling pathway.[3][7] This pathway contributes to the reprogramming of macrophages towards an inflammatory phenotype, a key factor in the pathogenesis of type 2 diabetes.[7]

NOX-6-18 acts by competitively binding to GPR132, thereby blocking the downstream signaling cascade initiated by endogenous agonists.[7] By inhibiting the GPR132-Gαi signaling axis, NOX-6-18 prevents the inflammatory reprogramming of islet macrophages, leading to improved glucose metabolism and reduced weight gain in diet-induced obese mice.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of NOX-6-18.

GPR132-Gαi Dissociation Assay

This assay is used to determine the potency of NOX-6-18 in inhibiting the agonist-induced dissociation of the Gαi and Gβγ subunits of the G protein, a key step in GPR132 signaling.

Materials:

-

HEK293T cells

-

Plasmids encoding GPR132, Gαi1-LgBiT, and Gβ1γ2-SmBiT

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Nano-Glo® Live Cell Reagent

-

9(S)-HODE (agonist)

-

NOX-6-18 (antagonist)

-

White, opaque 96-well plates

Procedure:

-

Co-transfect HEK293T cells with the plasmids encoding GPR132, Gαi1-LgBiT, and Gβ1γ2-SmBiT.

-

Culture the cells for 24-48 hours post-transfection.

-

Harvest the cells and resuspend them in the assay buffer.

-

Seed the cells into a white, opaque 96-well plate.

-

Add varying concentrations of NOX-6-18 to the wells and incubate for a specified period (e.g., 15 minutes).

-

Add a fixed concentration of the agonist 9(S)-HODE to the wells to stimulate GPR132.

-

Immediately add the Nano-Glo® Live Cell Reagent.

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the dissociation of Gαi and Gβγ subunits.

-

Calculate the IC₅₀ value of NOX-6-18 by plotting the luminescence signal against the antagonist concentration and fitting the data to a dose-response curve.

In Vitro Macrophage Reprogramming Assay

This protocol assesses the effect of NOX-6-18 on the polarization of macrophages in response to stimuli relevant to the diabetic microenvironment.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulants: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization; Interleukin-4 (IL-4) for M2 polarization.

-

NOX-6-18

-

RNA extraction kit

-

qRT-PCR reagents and primers for M1 (e.g., TNF-α, IL-6) and M2 (e.g., Arg1, CD206) markers

-

Flow cytometry antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers

Procedure:

-

Culture macrophages to the desired confluency.

-

Pre-treat the cells with varying concentrations of NOX-6-18 for a specified duration (e.g., 1 hour).

-

Add the polarizing stimuli (LPS/IFN-γ or IL-4) to the respective wells.

-

Incubate the cells for a period sufficient to induce polarization (e.g., 24 hours).

-

For qRT-PCR analysis: a. Lyse the cells and extract total RNA. b. Synthesize cDNA. c. Perform qRT-PCR to quantify the expression of M1 and M2 marker genes.

-

For flow cytometry analysis: a. Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers. b. Analyze the stained cells using a flow cytometer to determine the percentage of M1 and M2 polarized cells.

In Vivo Glucose Metabolism Studies in High-Fat Diet-Fed Mice

This protocol outlines the in vivo evaluation of NOX-6-18 on glucose homeostasis in a diet-induced obesity mouse model.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD, e.g., 60% kcal from fat) and normal chow diet (NCD)

-

NOX-6-18 formulated for in vivo administration (e.g., in a suitable vehicle)

-

Glucose solution for Glucose Tolerance Test (GTT)

-

Insulin solution for Insulin Tolerance Test (ITT)

-

Glucometer and test strips

-

Equipment for blood collection

Procedure:

-

Induce obesity and insulin resistance by feeding mice an HFD for a specified period (e.g., 12-16 weeks). A control group is maintained on an NCD.

-

Administer NOX-6-18 or vehicle to the HFD-fed mice daily via a suitable route (e.g., oral gavage or intraperitoneal injection) for the duration of the study (e.g., 4 weeks).

-

Monitor body weight and food intake regularly.

-

Glucose Tolerance Test (GTT): a. Fast the mice overnight (e.g., 16 hours). b. Measure baseline blood glucose from the tail vein. c. Administer a glucose solution (e.g., 2 g/kg) via oral gavage. d. Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Insulin Tolerance Test (ITT): a. Fast the mice for a shorter period (e.g., 4-6 hours). b. Measure baseline blood glucose. c. Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection. d. Measure blood glucose at various time points post-insulin injection (e.g., 15, 30, 45, and 60 minutes).

-

At the end of the study, tissues such as the pancreas, liver, and adipose tissue can be collected for further analysis (e.g., histology, gene expression).

Conclusion

This compound (NOX-6-18) is a valuable research tool for investigating the role of GPR132 in health and disease. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at developing novel therapeutics for type 2 diabetes and other inflammatory disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting GPR132.

References

- 1. Islet Macrophages Shift to a Reparative State following Pancreatic Beta-Cell Death and Are a Major Source of Islet Insulin-like Growth Factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NOX-6-18(GPR132-B-160) | GPR 调节剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 3. This compound | C18H17NO5S | CID 4319354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]

- 9. Cryo-EM structures of orphan GPR21 signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure of GPR132 antagonist 1

An In-depth Technical Guide to GPR132 Antagonist 1

This guide provides a comprehensive overview of this compound, also known as NOX-6-18, a molecule of significant interest in the fields of metabolic disease and inflammation research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, biological activity, and the methodologies used for its characterization.

Introduction to GPR132 (G2A Receptor)

G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing GPCR subfamily that is implicated in a variety of physiological and pathological processes.[1] It is expressed in immune cells such as macrophages and lymphocytes and plays a role in inflammation, immune cell trafficking, and cellular metabolism.[2][3] GPR132 can be activated by various ligands, including lactate and certain oxidized fatty acids, leading to the activation of downstream signaling pathways.[2][4] The receptor couples to multiple G protein subtypes, including Gαq and Gαi, initiating distinct intracellular signaling cascades.[4][5] Given its role in modulating macrophage reprogramming and inflammation, GPR132 has emerged as a promising therapeutic target for conditions like type 2 diabetes and atherosclerosis.[6][7]

Chemical Structure and Properties of this compound

This compound (NOX-6-18) is a selective antagonist developed through rational drug design and functional screening.[6] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid | [8] |

| Synonyms | GPR132-B-160, Compound 25, NOX-6-18 | [6][8] |

| CAS Number | 898211-21-7 | [8] |

| Molecular Formula | C₁₈H₁₇NO₅S | [8] |

| Molecular Weight | 359.4 g/mol | [8] |

| SMILES | CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O | [8] |

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are presented in the table below, providing insights into its potency and functional effects.

| Assay Parameter | Value | Description | Reference |

| GPR132 Antagonism (EC₅₀) | 0.075 µM | The half-maximal effective concentration for antagonizing GPR132 activity. | [9][10] |

| Insulin Secretion (EC₅₀) | 0.7 µM | The half-maximal effective concentration for promoting insulin secretion. | [9][10][11] |

| GPR132-Gαi Coupling (IC₅₀) | 15.17 nM | The half-maximal inhibitory concentration for blocking the coupling of GPR132 to the Gαi protein. | [5] |

GPR132 Signaling Pathways

GPR132 activation initiates multiple downstream signaling cascades depending on the coupled G protein. The diagram below illustrates the primary pathways associated with GPR132.

Experimental Protocols

The characterization of GPR132 antagonists involves a suite of cell-based assays to determine their potency, efficacy, and mechanism of action. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay

This assay is used to screen for compounds that modulate the interaction between GPR132 and β-arrestin, a key event in GPCR desensitization and signaling. The PathHunter™ assay, which relies on enzyme fragment complementation, is a common platform.[12][13]

-

Principle: A cell line is engineered to express the GPR132 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active β-galactosidase enzyme that generates a chemiluminescent signal.[12]

-

Cell Culture and Plating:

-

Culture PathHunter™ CHO-K1 cells expressing human GPR132 and β-arrestin constructs according to the supplier's protocol.[13]

-

Harvest cells in their logarithmic growth phase and resuspend in the appropriate plating medium.

-

Dispense the cell suspension into a 384-well white, clear-bottom assay plate at a predetermined density (e.g., 5,000 cells/well).[13]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[12]

-

-

Assay Procedure (Antagonist Mode):

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted antagonist to the cell plate and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Prepare a solution of a known GPR132 agonist at its EC₈₀ concentration (previously determined in an agonist-mode experiment).

-

Add the agonist solution to the wells and incubate for 90 minutes at 37°C.[13]

-

-

Signal Detection:

-

Equilibrate the detection reagent kit to room temperature.

-

Add the detection reagent to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.[13]

-

Measure the chemiluminescent signal using a compatible plate reader.

-

-

Data Analysis: Calculate the percent inhibition of the agonist response for each antagonist concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation, which is a hallmark of Gαq-coupled GPCR signaling.[14]

-

Principle: Cells expressing GPR132 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon Gαq activation, phospholipase C (PLC) is activated, leading to the production of inositol triphosphate (IP₃), which triggers the release of Ca²⁺ from the endoplasmic reticulum. The dye binds to the increased intracellular Ca²⁺, resulting in a significant increase in fluorescence intensity.[15][16]

-

Cell Culture and Plating:

-

The day before the assay, seed HEK293T cells into a 96-well or 384-well black, clear-bottom plate. To ensure a robust signal for GPCRs not natively coupled to Gαq, cells can be co-transfected with a promiscuous Gα₁₆ subunit construct along with the GPR132 expression vector.[16]

-

Incubate overnight to allow for cell adherence and protein expression.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and a non-ionic detergent like Pluronic F-127 in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[15]

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for 1 hour at 37°C in the dark.[15]

-

Wash the cells with the assay buffer to remove extracellular dye.

-

-

Assay Procedure:

-

Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handler (e.g., FLIPR or FlexStation).

-

Record a baseline fluorescence reading.

-

The instrument injects the GPR132 antagonist, followed by a GPR132 agonist.

-

Measure the fluorescence intensity in real-time immediately after compound addition.

-

-

Data Analysis: The change in fluorescence (maximum peak - baseline) is proportional to the intracellular calcium concentration. For antagonist characterization, the inhibition of the agonist-induced calcium flux is used to calculate an IC₅₀ value.

cAMP Accumulation Assay

This assay is used to assess the activity of Gαi-coupled receptors, which inhibit the production of cyclic AMP (cAMP).

-

Principle: Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cells are often stimulated with forskolin, a direct activator of adenylyl cyclase, to generate a baseline cAMP signal. The assay then measures the ability of a Gαi-coupled receptor agonist to reduce this forskolin-stimulated cAMP level. The antagonist's effect is measured by its ability to reverse the agonist-induced decrease. Competitive immunoassays, such as HTRF or AlphaScreen, are commonly used.[17][18]

-

Cell Culture and Stimulation:

-

Culture CHO-K1 or HEK293 cells expressing GPR132.

-

Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[17]

-

-

Assay Procedure (Antagonist Mode for Gαi):

-

Dispense cells into a 384-well assay plate.[17]

-

Add serial dilutions of this compound.

-

Add a GPR132 agonist at its EC₈₀ concentration.

-

Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.

-

Incubate the plate at room temperature for a specified duration (e.g., 30 minutes).

-

-

Detection (using a competitive immunoassay):

-

Lyse the cells and add detection reagents. For an HTRF assay, this would include a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[18]

-

Incubate to allow for competition between the cellular cAMP and the labeled cAMP-d2 for antibody binding.

-

Read the plate on an HTRF-compatible reader. A high HTRF signal indicates low cellular cAMP, while a low signal indicates high cellular cAMP.

-

-

Data Analysis: The antagonist's potency (IC₅₀) is determined by its ability to reverse the agonist's inhibition of the forskolin-induced cAMP production.

Experimental and Logical Workflow for Antagonist Development

The discovery and characterization of a novel GPR132 antagonist follows a structured workflow, from initial screening to preclinical evaluation.

References

- 1. GPR132 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]

- 6. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]

- 8. This compound | C18H17NO5S | CID 4319354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of GPR132 Antagonist 1

This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental protocols, and signaling pathways associated with GPR132 antagonist 1. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the G protein-coupled receptor 132 (GPR132).

Introduction to GPR132 and its Antagonist 1

G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing G protein-coupled receptor subfamily.[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer.[2] this compound, also known by its synonym NOX-6-18, is a selective antagonist of this receptor.[3] Emerging research indicates its potential as a therapeutic agent, particularly in the context of metabolic diseases like type 2 diabetes, by modulating macrophage reprogramming within pancreatic islets.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

Core Compound Information

The following table summarizes the key identification and biological activity data for this compound.

| Property | Value | Reference |

| IUPAC Name | 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid | [4] |

| Synonyms | This compound, NOX-6-18 | [3] |

| Molecular Formula | C18H17NO5S | [4] |

| Molecular Weight | 359.40 g/mol | [4] |

| SMILES | CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O | |

| EC50 (GPR132 antagonism) | 0.075 µM | [5] |

| IC50 (GPR132-Gi coupling inhibition) | 15.17 nM | [6] |

| EC50 (Insulin secretion promotion) | 0.7 µM | [5] |

Additional Physicochemical Characteristics

| Property | Value/Information |

| Melting Point | Not experimentally determined. As a crystalline solid, a distinct melting point is expected. |

| pKa | Not experimentally determined. The presence of a carboxylic acid group suggests an acidic pKa, while the sulfonamide may have a weakly acidic proton. |

| LogP | Not experimentally determined. The molecule possesses both hydrophobic (benzofuran, phenyl ring) and hydrophilic (carboxylic acid, sulfonamide) moieties, suggesting a balanced lipophilicity. |

| Solubility | Soluble in DMSO.[5] Aqueous solubility is expected to be pH-dependent due to the carboxylic acid group. |

Experimental Protocols

This section details the methodologies for determining the physicochemical and biological properties of this compound.

Determination of Physicochemical Properties

The following are standard experimental protocols for characterizing the physicochemical properties of small molecules like this compound, which is a benzofuran derivative.

-

Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a controlled rate.

-

Data Acquisition: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

-

System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases.

-

Equilibration: The two phases are mixed thoroughly and allowed to separate.

-

Quantification: The concentration of the antagonist in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Biological Characterization

The following protocols are designed to characterize the interaction of this compound with its target receptor and to assess its functional effects.

This assay determines the binding affinity (Ki) of this compound.

-

Membrane Preparation: Membranes are prepared from cells stably expressing human GPR132.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.

-

Reaction Mixture: The assay contains cell membranes, a fixed concentration of a suitable GPR132 radioligand (e.g., a tritiated agonist or antagonist), and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

This functional assay measures the antagonist's ability to inhibit agonist-induced G protein activation.

-

Membrane Preparation: As described for the radioligand binding assay.

-

Reaction Mixture: The assay mixture includes cell membranes, a GPR132 agonist, varying concentrations of this compound, GDP, and [³⁵S]GTPγS.

-

Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G proteins.

-

Separation and Detection: Similar to the radioligand binding assay, the mixture is filtered, and the bound [³⁵S]GTPγS is quantified.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is determined, and the IC50 is calculated.

This assay assesses the antagonist's effect on GPR132-mediated changes in intracellular cyclic AMP (cAMP) levels, which can be indicative of Gs or Gi coupling.

-

Cell Culture: Whole cells expressing GPR132 are used.

-

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treatment: Cells are treated with a GPR132 agonist in the presence and absence of varying concentrations of this compound.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

-

Data Analysis: The IC50 value for the antagonist's inhibition of the agonist-induced change in cAMP levels is determined.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to GPR132 and its antagonist.

Conclusion

This compound is a promising small molecule for the therapeutic targeting of GPR132. Its physicochemical and biological properties, as outlined in this guide, provide a solid foundation for further preclinical and clinical development. The detailed experimental protocols offer a roadmap for researchers to rigorously characterize this and similar compounds. The continued investigation into the role of GPR132 and the development of its modulators hold significant potential for addressing unmet medical needs in metabolic and inflammatory diseases.

References

- 1. GPR132 - Wikipedia [en.wikipedia.org]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]

The Role of GPR132 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 132 (GPR132), also known as G2A, is emerging as a critical regulator in the complex landscape of inflammatory diseases. Predominantly expressed on immune cells such as macrophages, GPR132 functions as a sensor for lipid and metabolic signals within inflamed microenvironments, including oxidized fatty acids and lactate.[1] Activation of GPR132 triggers diverse downstream signaling cascades that modulate key inflammatory processes, including immune cell migration, macrophage polarization, and the production of inflammatory mediators.[2][3][4] Its involvement has been implicated in the pathophysiology of atherosclerosis, neuropathic pain, and inflammatory bowel disease, making it an attractive therapeutic target.[5][6][7][8] This technical guide provides an in-depth overview of the core biology of GPR132, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks to support ongoing research and drug development efforts.

Core Biology and Signaling Pathways of GPR132

GPR132 is a class A G protein-coupled receptor that was initially identified as being induced by cellular stress and DNA damage.[1] While it was once considered a proton-sensing receptor, there is considerable debate, and stronger evidence now points to its role as a receptor for specific lipid metabolites and lactate, which are often abundant in inflammatory or tumor microenvironments.[9]

Ligands and Activation

The activation of GPR132 is context-dependent, with several endogenous ligands identified:

-

Oxidized Fatty Acids: 9-hydroxyoctadecadienoic acid (9-HODE), a metabolite of linoleic acid, is a well-characterized agonist.[10] Elevated levels of 9-HODE at sites of inflammation can activate GPR132 on immune cells.[10]

-

Lactate: In acidic tumor and inflammatory microenvironments, lactate can act as a GPR132 ligand, particularly on macrophages.[7][9] This links cellular metabolism directly to immune cell function.

-

N-acyl-amides and N-acylglycines: These classes of lipids have also been identified as activators of GPR132.

-

Lysophosphatidylcholine (LPC): Initially proposed as a ligand, this finding was later retracted, and some evidence suggests LPC may act as an antagonist.

Downstream Signaling Cascades

Upon ligand binding, GPR132 couples to various G proteins, including Gαq, Gαs, and Gα13, to initiate downstream signaling. Key pathways include:

-

Macrophage Migration and Cytoskeletal Remodeling: In response to ligands like 9-HODE, GPR132 can initiate a MyD88-PI3K-AKT signaling cascade.[2][6] This pathway culminates in the release of matrix metalloproteinase 9 (MMP9), which facilitates cytoskeletal remodeling and directed migration of macrophages to inflammatory sites.[6]

-

Macrophage Polarization and Metabolism: Lactate-mediated activation of GPR132 is a potent driver of macrophage polarization towards an anti-inflammatory, pro-tumorigenic M2-like phenotype.[4][9] This involves the induction of M2 markers like CD206 and Arginase-1.[9] In diabetic atherosclerosis, lactate-GPR132 signaling activates Src kinase, leading to macrophage senescence and enhanced lipid uptake.[5][7]

-

Pain Sensitization: In sensory neurons, GPR132 activation by 9-HODE can couple to Gαq, leading to Protein Kinase C (PKC) activation.[10] PKC, in turn, sensitizes the TRPV1 ion channel, a key mediator of inflammatory and neuropathic pain.[10]

The following diagrams illustrate these critical pathways.

Role in Inflammatory Disease Models

The function of GPR132 has been extensively studied using knockout mouse models in various inflammatory contexts. These studies consistently demonstrate a pro-inflammatory role for the receptor.

Atherosclerosis

In the context of atherosclerosis, GPR132 is expressed by macrophages within atherosclerotic plaques. Studies suggest that GPR132 signaling contributes to the progression of atherosclerosis.[5] Deletion of GPR132 in mouse models of diabetes and atherosclerosis markedly reduces macrophage senescence and the development of atherosclerotic plaques.[5][7] This is driven by the lactate-GPR132-Src pathway, which promotes the formation of foam cells from macrophages.[5][7]

Neuropathic & Inflammatory Pain

GPR132 plays a significant role in pain hypersensitivity. In the spared nerve injury (SNI) model of neuropathic pain, GPR132-deficient mice show a strong reduction in mechanical hypersensitivity.[10][6] This phenotype is associated with a massive reduction of invading macrophages and neutrophils at the site of nerve injury and decreased levels of pro-inflammatory mediators like TNFα and IL-6.[10][6] Similarly, in the zymosan-induced model of acute inflammation, GPR132-deficient mice exhibit reduced thermal hyperalgesia, which is linked to a reduced number of pro-inflammatory M1-like macrophages in the inflamed tissue.[3]

Inflammatory Bowel Disease (IBD)

GPR132 is considered a member of the pH-sensing GPCR family, which are implicated as regulators of inflammation in IBD.[8] G2A deficiency has been shown to exacerbate intestinal inflammation in a chronic IBD mouse model, suggesting a complex, potentially protective role in this specific context that warrants further investigation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on GPR132 function and pharmacology.

Table 1: Pharmacology of GPR132 Ligands

| Compound | Type | Assay Type | Potency (EC50/IC50) | Reference(s) |

|---|---|---|---|---|

| 9-HODE | Endogenous Agonist | Inositol Phosphate Accumulation | 7.5 µM | [1] |

| T-10418 | Synthetic Agonist | Human G2A Activation | 0.82 µM | |

| Commendamide | Natural Agonist | Not Specified | 11.8 µM | |

| Surrogate Agonist 1 | Synthetic Agonist | β-arrestin Recruitment | 3.4 µM | [5] |

| GPR132 antagonist 1 | Synthetic Antagonist | Not Specified | 0.075 µM | [3] |

| NOX-6-18 | Synthetic Antagonist | Not Specified | Not specified | |

Table 2: Phenotypic Data from GPR132 Knockout (KO) Mice in Inflammatory Models

| Inflammatory Model | Phenotype Measured | Observation in GPR132 KO vs. Wild-Type (WT) | Quantitative Change | Reference(s) |

|---|---|---|---|---|

| Spared Nerve Injury (SNI) | Mechanical Hypersensitivity | Reduced pain response | Significant increase in paw withdrawal latency from day 2 post-surgery (p < 0.05 to p < 0.001) | |

| Spared Nerve Injury (SNI) | Macrophage Infiltration (Sciatic Nerve) | Reduced infiltration | ~12-fold lower macrophage count | |

| Spared Nerve Injury (SNI) | Neutrophil Infiltration (Sciatic Nerve) | Reduced infiltration | ~7-fold lower neutrophil count | |

| Zymosan-Induced Peritonitis | M1-like Macrophage Number | Reduced number in inflamed tissue | Statistically significant reduction | [3] |

| Zymosan-Induced Peritonitis | Thermal Hyperalgesia | Reduced pain response | Statistically significant reduction | |

| Breast Cancer Model | Lactate-Induced M2 Marker (CD206) | Attenuated M2 polarization | Lactate-induced increase in CD206 protein is absent in KO macrophages | [9] |

| Breast Cancer Model | Lactate Binding to GPR132 | Validation of binding | 7.1-fold enrichment of lactate in GPR132 co-immunoprecipitation from WT vs. KO macrophages | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are representative protocols for key experiments used to elucidate the function of GPR132.

Zymosan-Induced Peritonitis in Mice

This model is used to study acute inflammation and the role of GPR132 in leukocyte recruitment and inflammatory pain.

-

Objective: To induce a self-resolving acute inflammation in the peritoneal cavity to assess immune cell infiltration and inflammatory mediator production.

-

Materials: Zymosan A from Saccharomyces cerevisiae, sterile Phosphate-Buffered Saline (PBS), GPR132 knockout mice and wild-type littermate controls.

-

Procedure:

-

Prepare a sterile suspension of Zymosan A in PBS at a concentration of 0.1 mg/mL.

-

Inject 100 µL of the Zymosan suspension (0.1 mg/mouse) intraperitoneally (i.p.) into both wild-type and GPR132 KO mice. Control animals receive an i.p. injection of 100 µL sterile PBS.

-

At desired time points (e.g., 4, 8, 16, 24 hours post-injection), euthanize mice via an approved method.

-

Collect peritoneal exudate by lavaging the peritoneal cavity with 5 mL of cold PBS.

-

Count the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Perform differential cell counts (neutrophils, macrophages) using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

Centrifuge the lavage fluid and collect the supernatant to measure cytokine and chemokine levels (e.g., TNFα, IL-6, MCP-1) by ELISA.

-

-

Expected Outcome: GPR132 KO mice are expected to show altered leukocyte infiltration profiles and potentially different cytokine levels compared to wild-type controls, reflecting the receptor's role in immune cell migration.

Macrophage Migration (Boyden Chamber) Assay

This in vitro assay is used to quantify the chemotactic response of macrophages towards GPR132 ligands.

-

Objective: To measure the directed migration of macrophages through a porous membrane in response to a chemoattractant.

-

Materials: Boyden chamber apparatus (transwell inserts with 8 µm pore size), bone marrow-derived macrophages (BMDMs) from WT and GPR132 KO mice, chemoattractant (e.g., 9-HODE, lactate), serum-free culture medium, crystal violet stain.

-

Procedure:

-

Culture BMDMs from WT and GPR132 KO mice. Starve cells in serum-free medium for 2-4 hours before the assay.

-

Add the chemoattractant (e.g., 1 µM 9-HODE) or control medium to the lower wells of the Boyden chamber.

-

Resuspend starved macrophages in serum-free medium and add 1 x 10^5 cells to the upper chamber of the transwell insert.

-

Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for migration.

-

After incubation, remove the transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the bottom side of the membrane with methanol and stain with 0.5% crystal violet.

-

Elute the stain with a destaining solution (e.g., 1% Triton X-100) and measure the optical density at 590 nm, or count the number of migrated cells in several fields of view under a microscope.

-

-

Expected Outcome: WT macrophages will show significantly more migration towards the GPR132 agonist compared to the control medium. This response will be absent or greatly attenuated in GPR132 KO macrophages.

Western Blot for Macrophage Protein Expression

This technique is used to quantify changes in protein levels, such as M2 polarization markers, in response to GPR132 activation.

-

Objective: To detect and quantify specific proteins in macrophage cell lysates.

-

Materials: BMDMs, GPR132 ligand (e.g., lactate), lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), SDS-PAGE gels (e.g., 4% stacking, 12% running), nitrocellulose membrane, primary antibodies (e.g., anti-CD206, anti-GPR132, anti-Actin), HRP-conjugated secondary antibody, chemiluminescence substrate.

-

Procedure:

-

Treat BMDMs with the stimulus (e.g., 5 mM lactate) for a specified time (e.g., 24 hours).[9]

-

Lyse the cells on ice and quantify total protein concentration using a Bradford or BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-CD206, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply a chemiluminescence substrate.

-

Detect the signal using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin).

-

-

Expected Outcome: Treatment of WT macrophages with lactate is expected to increase the expression of M2 markers like CD206, an effect that would be diminished in GPR132 KO macrophages.[9]

Quantitative Real-Time PCR (RT-qPCR)

This method is used to measure changes in gene expression of GPR132 and inflammatory markers.

-

Objective: To quantify the relative mRNA levels of target genes in macrophages.

-

Materials: Macrophages, RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR Master Mix, qPCR instrument, gene-specific primers.

-

Representative Mouse Primer Sequences:

-

Gpr132: (Forward/Reverse primers to be designed based on validated sequences, e.g., from PrimerBank or literature). A representative design approach targets exon-exon junctions to avoid genomic DNA amplification.

-

Tnfa (TNFα): F: 5'-TCC CAG GTT CTC TTC AAG GGA-3'; R: 5'-GGT GAG GAG CAC GTA GTC GG-3'

-

Il6 (IL-6): F: 5'-CAC AAG TCG GAG GCT TAA T-3'; R: 5'-GTG CAT CAT CGT TCG TCA TAC-3'

-

L19 (Housekeeping): (Sequences for a stable housekeeping gene are required for normalization).

-

-

Procedure:

-

Treat macrophages as required for the experiment.

-

Extract total RNA from cells using a commercial kit, ensuring high purity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction in triplicate for each sample and primer pair using SYBR Green Master Mix.

-

Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the results using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene.

-

-

Expected Outcome: This will reveal up- or down-regulation of genes like Tnfa or Il6 in response to inflammatory stimuli and how this is affected by the presence or absence of GPR132.

Conclusion and Future Directions

GPR132 is a pivotal receptor that integrates metabolic and lipid signals to modulate immune cell function in inflammatory diseases. Its role in driving macrophage migration, polarization, and senescence positions it as a key player in the pathophysiology of chronic inflammatory conditions like atherosclerosis and neuropathic pain. The availability of knockout models and selective pharmacological tools provides a robust platform for further investigation.

Future research should focus on:

-

Developing selective antagonists: The identification of potent and selective GPR132 antagonists is a key step toward therapeutic intervention.[3]

-

Elucidating tissue-specific roles: The function of GPR132 may vary between different inflammatory contexts, as suggested by preliminary data in IBD.[8]

-

Translational studies: Correlating GPR132 expression and pathway activation with disease severity and patient outcomes in human inflammatory diseases will be crucial for clinical validation.

By continuing to unravel the complexities of GPR132 signaling, the scientific community can pave the way for novel therapeutic strategies targeting chronic inflammation.

References

- 1. alliancegenome.org [alliancegenome.org]

- 2. researchgate.net [researchgate.net]

- 3. Gpr132 Mouse qPCR Primer Pair (NM_019925) CAS#: [m.chemicalbook.com]

- 4. Item - Mouse qPCR primers. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Gpr132 G protein-coupled receptor 132 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Gpr132 MGI Mouse Gene Detail - MGI:1890220 - G protein-coupled receptor 132 [informatics.jax.org]

- 7. A real-time PCR method to genotype mutant mouse models with altered affinity for cardiotonic steroids on the Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

GPR132 Signaling in Cancer Cells: A Technical Guide for Researchers

Abstract

G protein-coupled receptor 132 (GPR132), also known as G2A, is a proton-sensing receptor that has emerged as a critical regulator in the landscape of cancer biology. Its role is remarkably context-dependent, functioning as a pro-tumorigenic factor in certain malignancies and a tumor suppressor in others. This dichotomy underscores the complexity of its signaling pathways and highlights its potential as a nuanced therapeutic target. This technical guide provides an in-depth exploration of the GPR132 signaling pathway in cancer cells, with a focus on its function in the tumor microenvironment and its direct effects on cancer cell fate. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades to serve as a comprehensive resource for the scientific community.

Introduction

GPR132 is a member of the G protein-coupled receptor superfamily, which is intricately involved in a variety of cellular processes, including proliferation, differentiation, and immunity.[1] In the context of cancer, GPR132 has garnered significant attention for its ability to sense and respond to the acidic tumor microenvironment, a hallmark of solid tumors resulting from metabolic reprogramming.[2] One of the key activators of GPR132 in this setting is lactate, a byproduct of aerobic glycolysis (the Warburg effect) in cancer cells.[3] The expression and function of GPR132 vary across different cancer types, necessitating a detailed understanding of its signaling mechanisms to develop effective therapeutic strategies. This guide will dissect the multifaceted role of GPR132, with a particular focus on its impact on breast cancer, acute myeloid leukemia (AML), and its influence on immune cells within the tumor milieu.

The Role of GPR132 in the Tumor Microenvironment

A predominant role of GPR132 in cancer is manifested through its high expression in immune cells, particularly tumor-associated macrophages (TAMs).[3] In the tumor microenvironment (TME), cancer cell-derived lactate activates GPR132 on macrophages, promoting their polarization towards an M2-like phenotype.[3] These M2-polarized macrophages are known to be pro-tumorigenic, facilitating cancer cell adhesion, migration, and invasion.[3][4] This interplay establishes a vicious cycle where cancer cells educate macrophages via the lactate-GPR132 axis to create a supportive niche for tumor progression and metastasis.[3]

GPR132 Signaling in Macrophage Polarization

Lactate-mediated activation of GPR132 in macrophages is linked to the induction of Arginase-1 (Arg-1) and the Hypoxia-Inducible Factor 1α (HIF1α)–Vascular Endothelial Cell Growth Factor (VEGF) pathway.[1] This signaling cascade promotes the M2 phenotype, which is characterized by the secretion of anti-inflammatory cytokines and factors that support angiogenesis and tissue remodeling, ultimately contributing to tumor growth and metastasis.

Context-Dependent Signaling of GPR132 in Cancer Cells

The functional outcome of GPR132 signaling is highly dependent on the cancer cell type. While it promotes a pro-tumorigenic environment in breast cancer, its activation in acute myeloid leukemia (AML) has been shown to induce cell differentiation, suggesting a tumor-suppressive role. In Natural Killer (NK) cells, GPR132 signaling can inhibit their anti-tumor functions.

Pro-Tumorigenic Role in Breast Cancer

In breast cancer, GPR132 expression is predominantly found in TAMs within the TME.[3] The lactate-GPR132 axis in these macrophages fosters an environment conducive to metastasis.[3][4] Clinical data indicates that higher GPR132 expression in breast cancer correlates with lower metastasis-free and relapse-free survival.[3][5]

Tumor-Suppressive Role in Acute Myeloid Leukemia (AML)

Conversely, in AML, activation of GPR132 signaling induces cellular differentiation, a process that is blocked in leukemia.[6][7] The natural product 8-gingerol has been identified as a GPR132 agonist that promotes the differentiation of AML cells.[6][7] This effect is mediated through a Gs-PKA pathway that leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling, a key regulator of cell growth and proliferation.[6][8]

Inhibitory Role in Natural Killer (NK) Cells

In NK cells, GPR132 signaling has been shown to suppress their cytotoxic anti-tumor functions.[9][10] This pathway involves Gαs-PKA-mediated activation of C-terminal Src kinase (CSK), which in turn inhibits ZAP70 and downstream NF-κB signaling.[2][9][10] This leads to reduced expression of effector molecules like Granzyme B (GzmB) and Interferon-gamma (IFN-γ).[9][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GPR132 in cancer.

Table 1: GPR132 Expression and Clinical Correlation in Breast Cancer

| Parameter | Finding | Cancer Type | Reference |

| GPR132 Expression | Positively correlated with M2 macrophage markers (CD163, CCL17, CCL22, etc.) in human breast cancer lesions (n=1,100) | Breast Cancer | [3] |

| Metastasis-free Survival | Higher GPR132 expression significantly correlated with lower metastasis-free survival | Breast Cancer | [3][5] |

| Relapse-free Survival | Higher GPR132 expression significantly correlated with lower relapse-free survival | Breast Cancer | [3] |

Table 2: Effects of GPR132 Modulation on Cancer Cell Phenotypes

| Experimental Model | Modulation | Effect | Quantitative Change | Reference |

| AML cell lines (HL60, MV4-11) | 8-Gingerol (30 µM) treatment | Increased CD11b expression (differentiation marker) | ~40-60% increase in CD11b+ cells (P < 0.01, P < 0.001) | [8] |

| AML cell lines (HL60, MV4-11) | GPR132 knockout | Abolished 8-Gingerol-induced CD11b upregulation | No significant increase in CD11b expression | [8] |

| Macrophage-cancer cell co-culture | GPR132 knockdown in macrophages | Reduced cancer cell growth | Significant reduction (specific % not stated) | [12] |

| Macrophage-cancer cell co-culture | GPR132 overexpression in macrophages | Increased cancer cell growth | Significant increase (specific % not stated) | [12] |

| Gpr132-KO mice with EO771 breast cancer cells | GPR132 knockout | Decreased number and size of lung metastases | Significantly decreased (P < 0.05) | [5] |

| NK cells from GPR132-/- mice | GPR132 knockout | Increased tumor-infiltrating NK cells expressing GzmB and IFN-γ | Significant increase | [9] |

Table 3: GPR132-Mediated Signaling Pathway Modulation

| Cell Type | Treatment/Modulation | Downstream Target | Quantitative Change | Reference |

| AML cells (HL60) | 8-Gingerol (30 µM) | p-S6K1 (Thr389) | Time-dependent decrease | [8] |

| AML cells (HL60) | 8-Gingerol (30 µM) | p-CREB (Ser133) | Time-dependent increase | [8] |

| GPR132 KO AML cells | 8-Gingerol (30 µM) | p-S6K1 (Thr389) | No significant change | [8] |

| NK92 cells | GPR132 knockdown (shRNA) | pZAP70, p-P65 | Increased expression | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GPR132 signaling in cancer.

Macrophage and Cancer Cell Co-culture

This protocol is adapted from methodologies used to study the interaction between macrophages and breast cancer cells.[13][14][15]

Objective: To assess the effect of macrophage GPR132 on cancer cell proliferation and migration.

Materials:

-

THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs)

-

Breast cancer cell line (e.g., MDA-MB-231, HCC1806)

-

RPMI-1640 and DMEM media with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Transwell inserts (e.g., 8 µm pore size)

-

Lentiviral particles for GPR132 shRNA knockdown or overexpression

-

Reagents for colony formation and migration assays

Procedure:

-

Macrophage Preparation:

-

THP-1: Seed THP-1 cells and differentiate into M0 macrophages by treating with 100 ng/mL PMA for 48 hours.

-

BMDMs: Isolate bone marrow from mice and culture in DMEM with 20 ng/mL M-CSF for 6 days to differentiate into macrophages.

-

-

Genetic Modification of Macrophages (Optional):

-

Transduce macrophages with lentiviral particles carrying GPR132 shRNA or an overexpression construct. Select and verify the modified cells.

-

-

Co-culture Setup:

-

Seed the macrophages in the lower chamber of a transwell plate.

-

Seed the breast cancer cells in the upper chamber of the transwell insert.

-

Co-culture for 48-72 hours.

-

-

Functional Assays:

-

Colony Formation: After co-culture, harvest the cancer cells and seed a low number in a new plate. Culture for 10-14 days, then stain and count the colonies.

-

Migration Assay: Use a Boyden chamber assay. After co-culture, assess the number of cancer cells that have migrated through the porous membrane of the insert.

-

Orthotopic Breast Cancer Mouse Model

This protocol is based on established methods for in vivo studies of breast cancer metastasis.[16][17][18][19][20]

Objective: To evaluate the in vivo effect of GPR132 on primary tumor growth and metastasis.

Materials:

-

Gpr132 knockout mice and wild-type littermates

-

Syngeneic murine breast cancer cell line (e.g., EO771, 4T1-luc2)

-

Surgical instruments

-

Bioluminescence imaging system and D-luciferin (if using luciferase-expressing cells)

Procedure:

-

Cell Preparation: Culture and harvest the breast cancer cells. Resuspend the cells in a mixture of PBS and Matrigel.

-

Orthotopic Injection: Anesthetize the mice. Inject the cell suspension (e.g., 1 x 10^5 cells in 20 µL) into the fourth mammary fat pad.

-

Tumor Growth Monitoring: Measure the primary tumor volume with calipers regularly. If using luciferase-expressing cells, perform bioluminescence imaging to monitor tumor growth and metastasis.

-

Metastasis Assessment: At the end of the experiment, harvest the lungs and other organs. Count the metastatic nodules on the surface. Perform histological analysis (H&E staining) to confirm and quantify metastases.

Western Blot Analysis of Signaling Pathways

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in GPR132 signaling cascades.[8]

Objective: To quantify changes in the activation of downstream signaling molecules like p-S6K1 and p-CREB.

Materials:

-

AML cell lines (e.g., HL-60)

-

GPR132 agonist (e.g., 8-gingerol)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer system

-

Primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-CREB, anti-CREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat AML cells with the GPR132 agonist for the desired time points. Lyse the cells on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion and Future Directions

The GPR132 signaling pathway presents a compelling and complex area of cancer research. Its dual role as both a promoter and a suppressor of tumorigenesis in different contexts highlights the importance of understanding its intricate regulatory mechanisms. The interplay between cancer cells and the tumor microenvironment, mediated by the lactate-GPR132 axis, is a critical driver of metastasis in cancers like breast cancer and represents a promising target for therapeutic intervention. Conversely, the ability of GPR132 agonists to induce differentiation in AML opens up new avenues for differentiation-based therapies.

Future research should focus on elucidating the full spectrum of GPR132's downstream effectors in various cancer types. The development of selective and potent small molecule modulators of GPR132 will be crucial for translating our understanding of its signaling into clinical applications. Furthermore, investigating the potential for combination therapies that target GPR132 alongside other cancer pathways may offer synergistic anti-tumor effects. This technical guide provides a foundational resource to aid researchers in these endeavors, with the ultimate goal of harnessing the therapeutic potential of the GPR132 signaling pathway for the benefit of cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - East China Normal University [pure.ecnu.edu.cn:443]

- 3. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gpr132 sensing of lactate mediates tumor-macrophage interplay to promote breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]

- 13. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for generating a co-culture of macrophages with breast cancer tumoroids - Laboratoire PRISM [laboratoire-prism.fr]

- 15. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

GPR132 Antagonists: A Technical Guide to Therapeutic Potential and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 132 (GPR132), also known as G2A, has emerged as a compelling therapeutic target in a range of diseases, most notably in oncology and inflammatory conditions. Its role as a sensor for lactate and other metabolites within the tumor microenvironment and inflamed tissues positions it as a critical regulator of immune cell function and disease progression. This technical guide provides an in-depth overview of the therapeutic potential of GPR132 antagonists, detailing the underlying signaling pathways, quantitative data on known antagonists, and comprehensive experimental protocols for their evaluation.

Introduction to GPR132

GPR132 is a Class A G-protein coupled receptor that is highly expressed in immune cells, particularly macrophages.[1] Initially identified for its role in cell cycle regulation, subsequent research has revealed its function as a receptor for various ligands, including lactate and oxidized fatty acids.[2][3] This sensing capability allows GPR132 to modulate cellular responses to changes in the metabolic microenvironment, influencing processes such as cell migration, proliferation, and inflammation.[4]

GPR132 Signaling Pathways